molecular formula C19H25Cl2N5O3S B10942410 2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B10942410
M. Wt: 474.4 g/mol
InChI Key: WYUHGHRZOWSDEM-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of chlorinated aromatic rings, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, amines, and coupling catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C19H25Cl2N5O3S

Molecular Weight

474.4 g/mol

IUPAC Name

2,4-dichloro-5-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H25Cl2N5O3S/c1-13-14(11-24(4)22-13)12-25-5-7-26(8-6-25)19(27)15-9-18(17(21)10-16(15)20)30(28,29)23(2)3/h9-11H,5-8,12H2,1-4H3

InChI Key

WYUHGHRZOWSDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)C

Origin of Product

United States

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